1-(4-Isopropylcyclohexyl)-1-phenylurea
Description
1-(4-Isopropylcyclohexyl)-1-phenylurea (CAS: 102613-38-7) is a urea derivative with the molecular formula C₁₆H₂₄N₂O and a molecular weight of 268.38 g/mol . Structurally, it consists of a phenyl group and a 4-isopropylcyclohexyl moiety linked via a urea bridge.
Properties
CAS No. |
102613-38-7 |
|---|---|
Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
1-phenyl-1-(4-propan-2-ylcyclohexyl)urea |
InChI |
InChI=1S/C16H24N2O/c1-12(2)13-8-10-15(11-9-13)18(16(17)19)14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3,(H2,17,19) |
InChI Key |
HBJZKBZYVHQCJQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)N(C2=CC=CC=C2)C(=O)N |
Canonical SMILES |
CC(C)C1CCC(CC1)N(C2=CC=CC=C2)C(=O)N |
Other CAS No. |
102613-38-7 |
Synonyms |
1-(4-Isopropylcyclohexyl)-1-phenylurea |
Origin of Product |
United States |
Comparison with Similar Compounds
SR16507
- Structure : 3-ethyl-1-(1-(4-isopropylcyclohexyl)piperidin-4-yl)-indolin-2-one .
- Key Features : Shares the 4-isopropylcyclohexyl substituent, which may confer similar steric and electronic properties.
- Pharmacology: Acts as a mixed NOP/MOP receptor agonist with partial agonist activity at both receptors. In vivo studies show that its antinociceptive effects are attenuated by NOP receptor activation, a phenomenon reversed by NOP antagonists like SB-612111 .
- However, the urea moiety may alter selectivity or efficacy.
Buprenorphine
- Structure: A thebaine derivative with partial agonist activity at MOP receptors and antagonist activity at NOP receptors .
- Pharmacology: Exhibits an inverted U-shaped dose-response curve due to NOP receptor-mediated attenuation of MOP effects. Its intrinsic activity at MOP receptors is lower than full agonists like morphine but higher than partial agonists like pentazocine .
- Comparison: Unlike buprenorphine, 1-(4-Isopropylcyclohexyl)-1-phenylurea lacks the orvinol skeleton, which is critical for buprenorphine’s unique pharmacokinetics. However, both compounds highlight the interplay between NOP and MOP receptors in modulating analgesia.
Morphine and Pentazocine
- Pentazocine: A mixed MOP/κ-opioid receptor (KOP) agonist with negligible NOP activity. Its efficacy is lower than morphine, consistent with partial agonism .
- Comparison: The absence of NOP activity in morphine and pentazocine contrasts with mixed agonists like SR16505. For this compound, structural features (e.g., urea group) may favor selectivity for non-opioid targets, though this remains speculative without direct data.
Receptor Binding and Efficacy
Table 1: Comparative Pharmacological Profiles
Physicochemical Properties
Table 2: Structural and Physicochemical Comparisons
| Compound | Key Substituents | LogP* (Predicted) | Solubility (Predicted) |
|---|---|---|---|
| This compound | Urea, 4-isopropylcyclohexyl | ~3.5 (High) | Low (Lipophilic) |
| SR16507 | Indolin-2-one, piperidine | ~4.2 | Moderate |
| Buprenorphine | Orvinol skeleton | ~4.5 | Low |
| Morphine | Phenolic hydroxyl | ~0.8 | High (Polar) |
*LogP values estimated using fragment-based methods.
Research Implications and Gaps
- Pharmacological Gaps : Direct studies on this compound’s receptor interactions, efficacy, and toxicity are absent in the provided evidence. Future work should assess its binding to opioid or alternative targets (e.g., enzymes, ion channels).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
